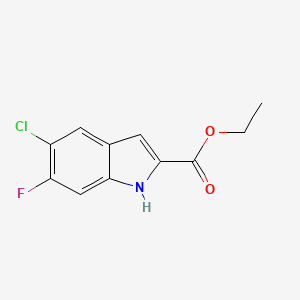

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and related compounds involves complex chemical reactions, often requiring regioselective deprotonation, methylation, and the use of catalysts like polyphosphoric acid for cyclization processes. For instance, an improved synthesis method of a closely related compound, highlighting the use of N-chlorosuccinimide chlorination and the Japp-Klingemann procedure for preparation, indicates the intricacy involved in synthesizing such molecules (Piscitelli, Regina, & Silvestri, 2008).

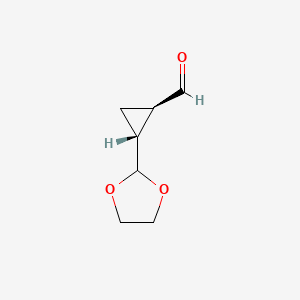

Molecular Structure Analysis

Studies involving X-ray diffraction and single-crystal analysis are crucial for determining the molecular structure of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate derivatives. Such analyses provide essential data on crystallography, including unit-cell parameters and space groups, facilitating a deep understanding of the compound's geometric configuration (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical behavior of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate under various conditions reveals its reactivity and potential applications. For example, the Friedel-Crafts acylation, a key reaction for indole derivatives, showcases the compound's ability to undergo transformations that are pivotal in synthetic chemistry (Tani et al., 1990).

Applications De Recherche Scientifique

Synthesis Methods

- Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate has been synthesized using various methods, including a process involving masking and regioselective deprotonation steps (Kiely, 1991).

- An improved synthesis method has also been developed, highlighting the compound's significance in research (Piscitelli, Regina & Silvestri, 2008).

Chemical Transformations

- It has been used in the synthesis of various derivatives and analogs, demonstrating its versatility as a chemical intermediate in creating complex molecules (Cucek & Verček, 2008).

Antiviral Applications

- Some derivatives of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate have been studied for their antiviral activities, particularly against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) (Ivashchenko et al., 2014).

- Notably, certain hydrochlorides derived from this compound have shown significant activity against these viruses (Ivashchenko et al., 2015).

Molecular Pharmacology

- Research into its derivatives has contributed to understanding the allosteric modulation of cannabinoid receptors, indicating its potential in exploring neurological pathways and drug development (Price et al., 2005).

Antimicrobial and Anticancer Potential

- Derivatives of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate have been evaluated for their antimicrobial and anticancer potential, with some showing promising results against specific strains of bacteria and cancer cells (Sharma et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVBMPOMIIWULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)